BenchChemオンラインストアへようこそ!

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Physicochemical profiling Drug-likeness Oral bioavailability prediction

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 40306-01-2) is a bifunctional γ‑lactam derivative belonging to the 1‑substituted 5‑oxopyrrolidine‑3‑carboxylic acid class. It features a 5‑oxopyrrolidine ring bearing a 3‑carboxylic acid group and an N‑(4‑carboxyphenyl) substituent, giving it two chemically distinct carboxylic acid moieties.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 40306-01-2
Cat. No. B1416760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS40306-01-2
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18)
InChIKeyUZECZYSJVJKQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 40306-01-2): Core Structural and Physicochemical Identity


1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 40306-01-2) is a bifunctional γ‑lactam derivative belonging to the 1‑substituted 5‑oxopyrrolidine‑3‑carboxylic acid class. It features a 5‑oxopyrrolidine ring bearing a 3‑carboxylic acid group and an N‑(4‑carboxyphenyl) substituent, giving it two chemically distinct carboxylic acid moieties . Its molecular formula is C₁₂H₁₁NO₅, molecular weight 249.22 g·mol⁻¹, topological polar surface area (TPSA) 94.9 Ų, XLogP3 ≈ 0, two hydrogen‑bond donors, and five hydrogen‑bond acceptors [1]. The compound is supplied primarily as a research building block (typical purities ≥95 %) for pharmaceutical, agrochemical, and materials‑science applications .

Why Generic 1‑Substituted 5‑Oxopyrrolidine‑3‑carboxylic Acids Cannot Replace 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Structure‑Sensitive Applications


Even within the narrow class of 1‑substituted 5‑oxopyrrolidine‑3‑carboxylic acids, the nature of the N‑aryl substituent governs polarity, hydrogen‑bonding capacity, electron density on the lactam carbonyl, and pharmacokinetic behaviour. Replacing the 4‑carboxyphenyl group with an unsubstituted phenyl, 4‑methoxyphenyl, or alkyl chain eliminates the second ionisable carboxylic acid, dropping TPSA by ≥28 Ų, removing one hydrogen‑bond donor, and altering logP by over one log unit . Such changes directly affect aqueous solubility, passive membrane permeability, and molecular recognition at biological targets. Pharmacological studies on 1‑substituted 5‑oxopyrrolidine‑3‑carboxylic acids further demonstrate that aromatic N‑substituents confer superior analgesic efficacy relative to aliphatic congeners, underscoring that the aromatic ring—and its appended functionality—is a key determinant of biological outcome [1]. Consequently, generic substitution without the 4‑carboxy group yields a compound with fundamentally different physicochemical and pharmacological properties, making it unsuitable for structure‑activity relationship (SAR) studies, targeted derivatisation, or applications requiring dual‑carboxylate reactivity.

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Product‑Specific Quantitative Differentiation Evidence


Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Capacity Differentiate 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid from the 1‑Phenyl and 1‑(4‑Methoxyphenyl) Analogs

The target compound presents a TPSA of 94.9 Ų, two hydrogen‑bond donors (HBD), and five hydrogen‑bond acceptors (HBA), directly measured from its SMILES structure (C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C(=O)O) . In contrast, the commonly available 1‑phenyl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 39629‑86‑2) exhibits TPSA ≈ 57.5 Ų, one HBD, and three HBA, while the 1‑(4‑methoxyphenyl) analog (CAS 56617‑47‑1) exhibits TPSA ≈ 66.8 Ų, one HBD, and four HBA . The ~37 Ų increase in TPSA corresponds to a substantial reduction in predicted passive membrane permeability according to the well‑established correlation between TPSA and Caco‑2 permeability [1].

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Predicted Lipophilicity (XLogP3 ≈ 0) Confers Superior Aqueous Solubility Relative to Less Polar 1‑Aryl‑5‑oxopyrrolidine‑3‑carboxylic Acid Analogs

The target compound has a calculated XLogP3 of 0, based on its SMILES structure and corroborated by vendor‑reported physicochemical data [1]. The 1‑phenyl analog (C₁₁H₁₁NO₃) has a predicted XLogP3 of approximately 1.0–1.2, while the 1‑(4‑methoxyphenyl) analog (C₁₂H₁₃NO₄) is predicted at approximately 1.5 [2]. The difference of at least one log unit translates to roughly a 10‑fold higher predicted aqueous solubility for the target compound, assuming similar solid‑state properties.

Aqueous solubility Lipophilicity Formulation development

Aromatic N‑Substitution Enhances Analgesic Activity Relative to Aliphatic 1‑Substituted 5‑Oxopyrrolidine‑3‑carboxylic Acids

In a controlled study by Gein et al. (2021), a series of 1‑substituted 5‑oxopyrrolidine‑3‑carboxylic acids were synthesized and tested for analgesic activity using the hot‑plate test in mice at a standard dose of 50 mg·kg⁻¹ (i.p.), with metamizole sodium (93 mg·kg⁻¹) as the reference [1]. The authors explicitly reported that “the analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1‑position” compared to those bearing aliphatic N‑substituents [1]. Because 1‑(4‑carboxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid carries an aromatic N‑(4‑carboxyphenyl) group, it falls into the higher‑activity aromatic subset identified by this SAR trend.

Analgesic activity Pain models Structure-activity relationship

Dual Carboxylic Acid Functionality Enables Orthogonal Derivatisation Strategies Unavailable with Mono‑Acid 5‑Oxopyrrolidine‑3‑carboxylic Acid Analogs

1‑(4‑Carboxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid contains two chemically distinct carboxylic acid groups: one directly attached to the pyrrolidine ring (aliphatic, pKₐ ~4–5) and one attached to the para position of the N‑phenyl ring (aromatic, pKₐ ~3.5–4.5) . In contrast, 1‑phenyl‑5‑oxopyrrolidine‑3‑carboxylic acid and 1‑(4‑methoxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid each possess only a single carboxylic acid on the pyrrolidine ring [1]. The differential acidity and steric environment of the two carboxyl groups in the target compound allow for sequential, protecting‑group‑free amide couplings or esterifications, enabling the construction of asymmetric bifunctional conjugates without the need for additional protection/deprotection steps.

Bioconjugation Selective derivatisation Amide coupling

Potential for Metal‑Organic Framework (MOF) Construction via Bidentate Carboxylate Coordination Distinguishes This Compound from Mono‑Carboxylate Pyrrolidine Analogs

The 4‑carboxyphenyl substituent provides a benzoate‑type binding motif that, together with the pyrrolidine‑3‑carboxylic acid, can act as a bridging or chelating ligand for transition‑metal ions. This structural feature has been exploited in analogous bifunctional pyrrolidine‑carboxylate systems for the construction of coordination polymers and MOFs [1]. In comparison, 1‑phenyl‑5‑oxopyrrolidine‑3‑carboxylic acid and 1‑(4‑methoxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid lack the second carboxylate donor, limiting their coordination modes to monodentate or single‑site binding and reducing the dimensionality of the resulting metal‑organic architectures [2].

Metal-organic frameworks Coordination polymers Crystal engineering

Best Research and Industrial Application Scenarios for 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 40306-01-2) Based on Quantitative Evidence


Medicinal Chemistry: Analgesic Lead Optimisation Leveraging the N‑Aryl SAR Advantage

Based on the class‑level SAR demonstrating that N‑aryl 5‑oxopyrrolidine‑3‑carboxylic acids exhibit greater analgesic activity than N‑alkyl congeners [Section 3, Evidence Item 3], 1‑(4‑carboxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid is a preferred starting scaffold for designing peripherally restricted analgesics. The high TPSA (94.9 Ų) predicts limited CNS penetration, which is desirable for targeting peripheral pain pathways while minimising central side effects [Section 3, Evidence Item 1]. The bifunctional carboxyl architecture further allows late‑stage functionalisation at either the pyrrolidine or phenyl carboxyl group to fine‑tune potency, selectivity, and pharmacokinetics [Section 3, Evidence Item 4].

Chemical Biology: Synthesis of Heterobifunctional PROTAC Linkers or Bioconjugates

The presence of two chemically distinct carboxylic acid groups enables sequential amide bond formation without protecting‑group manipulation [Section 3, Evidence Item 4]. This property makes the compound an ideal intermediate for generating heterobifunctional linkers used in proteolysis‑targeting chimeras (PROTACs), where one carboxyl can be coupled to the E3 ligase ligand and the other to the target‑protein ligand. Compared to mono‑acid pyrrolidine analogs, the target compound eliminates one full protection/deprotection cycle, reducing synthesis time and improving overall yield in multi‑step conjugate assembly.

Materials Science: Construction of Multi‑Dimensional Metal‑Organic Frameworks (MOFs)

The two carboxylate donors—one on the flexible pyrrolidine ring and one on the rigid 4‑carboxyphenyl substituent—provide both a rigid spacer and a flexible coordination node [Section 3, Evidence Item 5]. This dual‑dentate character supports the assembly of MOFs with higher connectivity and pore dimensionality than frameworks built from mono‑carboxylate pyrrolidine ligands. Researchers developing porous materials for gas storage, separation, or catalysis can exploit the enhanced coordination versatility to access novel network topologies not achievable with simpler 1‑aryl‑5‑oxopyrrolidine‑3‑carboxylic acids.

Formulation Development: Aqueous‑Based Assay and Crystallisation Workflows

With an XLogP3 of 0 and two ionisable carboxyl groups, 1‑(4‑carboxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid is predicted to dissolve more readily in aqueous buffers (pH ≥ 6) than its 1‑phenyl (XLogP3 ~1.0–1.2) and 1‑(4‑methoxyphenyl) (XLogP3 ~1.5) analogs [Section 3, Evidence Item 2]. This solubility advantage permits higher‑throughput screening in biochemical assays without organic co‑solvents that can denature proteins or interfere with fluorescence readouts. It also facilitates crystallisation from aqueous solvent systems for X‑ray structure determination of protein–ligand complexes or small‑molecule polymorph screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.